![molecular formula C6H3BrFN3 B8105061 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of bromine and fluorine atoms attached to a triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine: Lacks the bromine atom, potentially altering its chemical properties and applications.
6-Chloro-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Substitution of bromine with chlorine can lead to differences in reactivity and biological effects.
Uniqueness
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research fields.
Biological Activity
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- IUPAC Name: this compound
- Molecular Formula: C7H5BrFN3
- Molecular Weight: 230.04 g/mol
- CAS Number: 2177267-01-3
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. It has been tested for its Minimum Inhibitory Concentration (MIC) against common pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
The presence of fluorine in the structure enhances the compound's lipophilicity and membrane permeability, which contributes to its increased antimicrobial potency.
Study on Anticancer Properties
In a study published in MDPI, researchers evaluated the anticancer effects of several triazole derivatives including this compound. The compound exhibited a potent inhibitory effect on MCF-7 breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like paclitaxel .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds with bromine and fluorine substitutions had enhanced antibacterial effects compared to non-substituted analogs . This suggests that structural modifications can lead to improved biological activities.
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis: Disruption of bacterial DNA replication processes.
Properties
IUPAC Name |
6-bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-2-5-9-3-10-11(5)6(4)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGXIYTRAKMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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